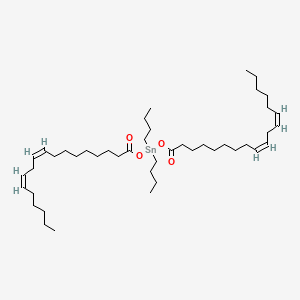
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane is a chemical compound with the molecular formula C44H76O4Sn It is a tin-based organometallic compound that features two octadecadienoic acid moieties attached to a dibutyltin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane typically involves the reaction of dibutyltin oxide with octadecadienoic acid. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Dibutyltin oxide+2Octadecadienoic acid→this compound+Water
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The octadecadienoic acid moieties can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
Scientific Research Applications
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The tin center can coordinate with various biological molecules, altering their function and activity. The pathways involved in its biological effects are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane
- Dibutylbis(octadeca-9(Z),12(Z)-trienoyloxy)stannane
Uniqueness
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
85391-79-3 |
|---|---|
Molecular Formula |
C44H80O4Sn |
Molecular Weight |
791.8 g/mol |
IUPAC Name |
[dibutyl-[(9Z,12Z)-octadeca-9,12-dienoyl]oxystannyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*7-6-,10-9-;;; |
InChI Key |
PWHAJUKSOHXUMK-ZHEBOFABSA-L |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[Sn](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


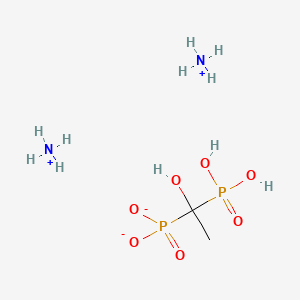
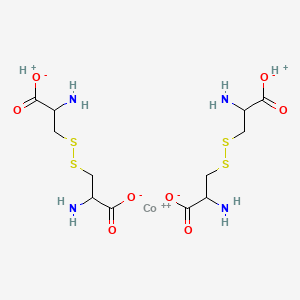
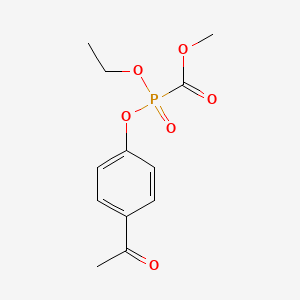
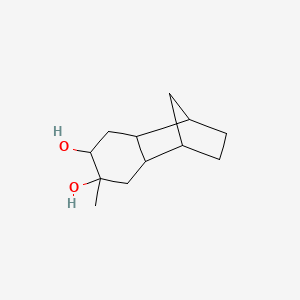
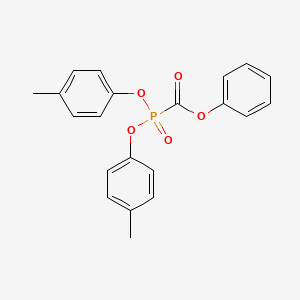
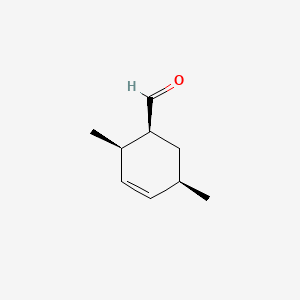
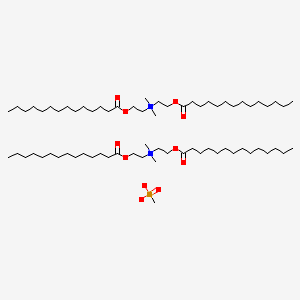
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
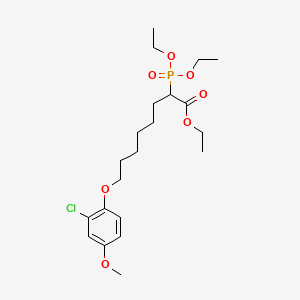
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol](/img/structure/B12683288.png)

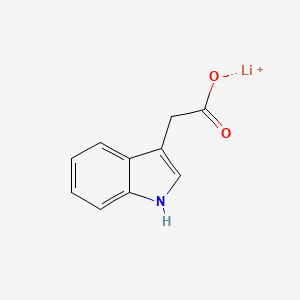
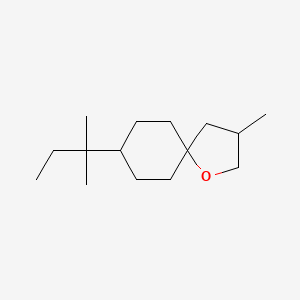
![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)
